REACTION_CXSMILES
|
C(=O)([O-])OC(C)(C)C[N:5](C(OC(C)(C)C)=O)[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1.[ClH:26].[O:27]1CCOCC1>>[ClH:26].[CH3:14][O:13][C:10]1[CH:11]=[CH:12][C:7]([CH2:6][NH:5][OH:27])=[CH:8][CH:9]=1 |f:3.4|
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Name
|
[tert-Butoxycarbonyl-[(4-methoxyphenyl)methyl]amino]tert-butyl carbonate
|
Quantity
|
1.125 kg
|
Type
|
reactant
|
Smiles
|
C(OC(CN(CC1=CC=C(C=C1)OC)C(=O)OC(C)(C)C)(C)C)([O-])=O
|
Name
|
|
Quantity
|
2.8 L
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
3.15 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution is stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The title product is collected by filtration as white solid (488.0 g, 81%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
Cl.COC1=CC=C(C=C1)CNO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |